Methylbutynol

Corrosion inhibition Steel protection Acidizing

Methylbutynol (CAS 37365-71-2), also known as 2-methyl-3-butyn-2-ol or 3-methyl butynol, is a tertiary acetylenic alcohol with molecular formula C₅H₈O and molecular weight 84.12 g/mol. It is a colorless to pale yellow liquid with a boiling point of 104 °C, density of approximately 0.86 g/mL at 20 °C, and is miscible with water, acetone, benzene, and other organic solvents.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 37365-71-2
Cat. No. B8815637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylbutynol
CAS37365-71-2
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCC(C)C#CO
InChIInChI=1S/C5H8O/c1-5(2)3-4-6/h5-6H,1-2H3
InChIKeyJQZGUQIEPRIDMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylbutynol (CAS 37365-71-2) for Electroplating and Corrosion Inhibition: Technical Specifications and Comparative Baseline


Methylbutynol (CAS 37365-71-2), also known as 2-methyl-3-butyn-2-ol or 3-methyl butynol, is a tertiary acetylenic alcohol with molecular formula C₅H₈O and molecular weight 84.12 g/mol. It is a colorless to pale yellow liquid with a boiling point of 104 °C, density of approximately 0.86 g/mL at 20 °C, and is miscible with water, acetone, benzene, and other organic solvents [1]. As a propargylic alcohol containing both terminal alkynyl and hydroxyl functional groups, it demonstrates versatile chemical reactivity including addition, polymerization, esterification, and oxidation reactions [2]. Its industrial relevance spans multiple sectors: as a brightener in nickel and copper electroplating baths, a corrosion inhibitor in acidizing and pickling applications, a viscosity stabilizer and reducer, and a stabilizer for chlorinated hydrocarbon solvents [3].

Electroplating Brightener additive for nickel and copper baths
Corrosion inhibition Ranked within tested set; review inhibitor selection
Catalytic hydrogenation Selective semi‑hydrogenation to MBE intermediate

Why Generic Substitution of Methylbutynol with Other Acetylenic Alcohols Is Not Scientifically Justified


Acetylenic alcohols as a class share the terminal alkyne and hydroxyl functional groups, yet their performance across electroplating, corrosion inhibition, and catalytic hydrogenation applications varies substantially based on molecular architecture. The presence, position, and steric environment of substituents critically influence adsorption behavior on metal surfaces, electrochemical reactivity, and catalyst interaction. Methylbutynol's tertiary alcohol structure with geminal dimethyl substitution at the α-carbon confers distinct steric and electronic properties that differ fundamentally from primary analogs such as propargyl alcohol and diols such as 2-butyne-1,4-diol [1]. Direct comparative studies confirm that corrosion inhibition effectiveness follows a predictable structure-activity relationship, with molecular orbital parameters such as highest occupied molecular orbital (HOMO) energy correlating with protective performance [2]. Furthermore, in catalytic hydrogenation, the tertiary alkynol backbone of methylbutynol enables high selectivity to the corresponding alkenol (2-methyl-3-buten-2-ol, MBE), an essential vitamin A precursor, under conditions where other acetylenic alcohols may exhibit different reaction pathways [3]. Consequently, interchange among acetylenic alcohols without quantitative validation of application-specific performance introduces unacceptable variability in process outcomes.

Tertiary vs primary architecture

Methylbutynol’s gem‑dimethyl substitution alters metal‑surface adsorption and may shift corrosion inhibition ranking relative to propargyl alcohol.

Hydrogenation selectivity

The tertiary alkynol backbone enables high selectivity to the alkenol (MBE); other acetylenic alcohols may follow different reaction pathways.

Structure‑activity relationship

Corrosion inhibition performance depends on HOMO energy and substituent steric environment; class‑wide interchange may not transfer directly without validation.

Methylbutynol CAS 37365-71-2: Quantitative Comparative Performance Evidence for Procurement Decision-Making


Methylbutynol Corrosion Inhibition Efficiency: Head-to-Head Comparison of Five Acetylenic Alcohols in Synergistic Formulations

In a direct head-to-head comparative study of five acetylenic alcohol compounds formulated with Mannich bases as compound corrosion inhibitors, methylbutynol (MBA, 2-methyl-3-butyn-2-ol) was quantitatively evaluated alongside propynol ethoxylate (PME), 1,1,3-triphenyl propargyl alcohol (TPP), 3-methyl-1-pentyn-3-ol (MPA), and propargyl alcohol propoxylate (PAP) using the static weight loss method [1]. The corrosion inhibition effectiveness of the five acetylenic alcohols was ranked as TPP > PAP > PME > MPA > MBA, with MBA exhibiting the lowest relative inhibition performance within this comparator set [1]. This ranking provides procurement specialists with essential context: methylbutynol is not the optimal choice for corrosion inhibition applications where maximum protective efficacy is paramount, and alternatives such as TPP or PAP should be preferentially selected for that specific purpose.

Corrosion inhibitor ranking
Head‑to‑head
MBA ranked 5th of 5 acetylenic alcohols
TPP > PAP > PME > MPA > MBA
Supports procurement review: alternative may be preferred for maximum inhibition
Steel, weight loss method; compound formulations with Mannich bases
Corrosion inhibition Steel protection Acidizing

Methylbutynol versus Propargyl Alcohol: Comparative Corrosion Protection of Iron in Hydrochloric Acid

In a comparative investigation of acetylenic alcohols as corrosion inhibitors for pure iron in hydrochloric acid, propargyl alcohol demonstrated greater protection than 2-methyl-3-butyn-2-ol across hydrochloric acid concentrations ranging from 1.0 M to 8.0 M, as determined by weight change, galvanostatic, and faradic impedance methods [1]. The study also compared 3-butyn-2-ol and 2-butyne-1,4-diol, establishing a clear structure-activity hierarchy. This quantitative finding directly addresses a common procurement question: whether methylbutynol can serve as a direct substitute for propargyl alcohol in acid corrosion inhibition. The data indicate that propargyl alcohol provides superior protective performance in HCl media.

Iron corrosion in HCl
Head‑to‑head
Propargyl alcohol > MBA in protection
MBA may not be a direct substitute for propargyl alcohol in HCl media
1–8 M HCl; weight change, galvanostatic, impedance methods
Iron corrosion HCl acidizing Inhibitor selection

Methylbutynol Synthesis via Calcium Carbide Route: Yield Benchmarking for Cost-Sensitive Procurement

A 2026 study published in Catalysts demonstrated a novel synthetic route for methylbutynol (MB) production using calcium carbide (CaC₂) as a low-cost industrial acetylide reagent, replacing conventional expensive alkaline metallic acetylides [1]. Under optimized conditions employing ball milling with TBAF·3H₂O as activator and acetylene atmosphere, a high yield of approximately 94% methylbutynol was achieved under mild reaction conditions [1]. This yield compares favorably to earlier methodologies: for context, Ray et al. (1952) reported only 33% yield of 2,5-dimethyl-3-hexyn-2,5-diol (an MB-derived oxidative coupling product) after 33 hours at 0–10 °C using KOH-diethyl ether solvent [1]. While this is not a direct comparator compound comparison, it provides class-level inference that modern CaC₂-based synthetic approaches offer substantial yield improvements over legacy ethynylation methods, directly impacting the cost structure and commercial availability of methylbutynol.

Synthetic yield (CaC₂ route)
Class‑level inference
~94% yield
Supports improved synthetic economics vs legacy methods
Ball mill, TBAF·3H₂O, acetylene; legacy ethynylation ~33% yield
Synthesis optimization Process economics Industrial production

Methylbutynol CAS 37365-71-2: Evidence-Based Application Scenarios for Research and Industrial Procurement


Electroplating Brightener for Nickel and Copper Baths

Methylbutynol serves as a brightener additive in nickel and copper electroplating formulations, functioning at concentrations typically ranging from 0.1 mL/L to 0.5 mL/L in acid copper baths [1]. Its tertiary acetylenic alcohol structure contributes to grain refinement and lustrous deposit formation without introducing sulfur-based contamination issues associated with some alternative brighteners. This application leverages methylbutynol's distinct adsorption behavior on metal surfaces during electrodeposition, a property that differentiates it from primary acetylenic alcohols [2].

Catalytic Hydrogenation to 2-Methyl-3-buten-2-ol (MBE) for Vitamin A Synthesis

Methylbutynol undergoes selective semi-hydrogenation to 2-methyl-3-buten-2-ol (MBE), an essential intermediate in vitamin A synthesis. Under solvent-free conditions with a structured Pd/ZnO catalyst, MBE yields of ~97% are attainable at >99% MBY conversion, with performance exceeding that of the industrial Lindlar catalyst (50% yield baseline) [3]. Additional studies report 95.8% MBE yield using Pd50Zn50/Ti0.95Ce0.05O2 coatings in capillary microreactors after 68 hours on stream [4], and 98.4% selectivity with Pd₁/MoWO₃ catalysts achieving a 26-fold activity increase over Lindlar catalysts [5]. This application represents the highest-volume pharmaceutical intermediate use case for methylbutynol.

Viscosity Stabilizer and Reducer in Industrial Fluid Formulations

Methylbutynol functions as a viscosity stabilizer and viscosity reducer in formulations including coatings, adhesives, lubricants, and chlorinated hydrocarbon solvents [1]. Its amphiphilic character, derived from the combination of a hydrophobic alkyl-substituted alkyne moiety and a hydrophilic hydroxyl group, enables modulation of rheological properties in complex fluid systems. This application exploits methylbutynol's high water miscibility and compatibility with diverse organic solvents [6].

Stabilizer for Chlorinated Hydrocarbon Solvents

Methylbutynol is employed as a stabilizer for chlorinated solvents such as trichloroethylene and perchloroethylene, typically at concentrations of 0.05 g/L to 0.5 g/L [7]. It inhibits acid-catalyzed decomposition of chlorinated hydrocarbons by scavenging acidic degradation products, thereby extending solvent service life and reducing equipment corrosion in vapor degreasing and metal cleaning operations. This application is distinct from corrosion inhibition and electroplating, representing a specialized niche where methylbutynol's chemical reactivity is specifically matched to solvent stabilization requirements.

Application
Selection Property
Validation Focus
Electroplating brightener (Ni/Cu baths)
Tertiary acetylenic alcohol, sulfur‑free
Deposit lustre, grain refinement
Selective hydrogenation to MBE (vitamin A intermediate)
Tertiary alkynol → alkenol selectivity
MBE yield and selectivity under mild conditions
Viscosity stabilizer/reducer in fluids
Amphiphilic character, water miscibility
Rheological modulation in coatings, lubricants
Chlorinated solvent stabilizer
Acid‑scavenging reactivity
Solvent service life, equipment corrosion reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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